2-Propenal, 3-[4-(1-methylethyl)phenyl]-
Description
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3 |
InChI Key |
MHGRIUPTPRZPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC=O |
physical_description |
Liquid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Propenal Family
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The 4-isopropylphenyl group in the target compound enhances hydrophobicity compared to the 4-dimethylaminophenyl analog, which introduces polarity via the amino group . Fluorinated analogs (e.g., 177964-68-0) exhibit increased metabolic stability and bioavailability, making them relevant in drug development .
Reactivity: The α,β-unsaturated aldehyde moiety in all compounds enables Michael addition or polymerization reactions. However, electron-donating substituents (e.g., dimethylamino) reduce electrophilicity at the β-carbon compared to the isopropylphenyl group .
Table 2: Fluorinated Propenoate Esters ()
| Compound Type | CAS No. | Key Features | Applications |
|---|---|---|---|
| Fluorinated acrylate polymers | 68867-62-9 | Perfluorinated sulfonamide side chains | Water-repellent coatings, surfactants |
| Chromium-glycinate complexes | 68909-15-9 | Fluorinated sulfonyl glycinate ligands | Metal coatings, corrosion inhibitors |
Comparison with Target Compound :
Research Findings and Implications
Synthetic Utility: The target compound’s isopropylphenyl group can act as a steric hindrance modulator in catalytic reactions, unlike smaller substituents like methylamino groups .
Toxicity Profiles: Amino-substituted propenals (e.g., 6203-18-5) show higher acute toxicity due to nucleophilic reactivity, whereas the target compound’s hazards are primarily linked to industrial handling .
Regulatory Trends :
- The EPA’s focus on SNURs for 6975–24–2 aligns with broader efforts to preemptively regulate α,β-unsaturated aldehydes, which are prone to forming reactive metabolites .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Propenal, 3-[4-(1-methylethyl)phenyl]-?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 4-isopropylbenzaldehyde and acetaldehyde under basic conditions (e.g., NaOH or KOH). Reaction optimization should focus on temperature control (40–60°C) and solvent selection (e.g., ethanol/water mixtures) to minimize side products like aldol adducts .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with silica gel. Yield improvements (>70%) are achievable by slow addition of aldehydes to avoid polymerization .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the aldehyde proton (~9.8 ppm) and aromatic/alkene signals. Compare peaks with NIST data for analogous cinnamaldehyde derivatives .
- FT-IR : Identify characteristic stretches: C=O (~1680 cm), C=C (~1630 cm), and aromatic C-H (~3030 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 188.12 (CHO) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert gas (N or Ar) at –20°C to prevent oxidation of the α,β-unsaturated aldehyde moiety. Degradation can be assessed via HPLC with UV detection (λ = 280 nm) .
- Light Sensitivity : Shield from UV light to avoid photoisomerization or polymerization. Conduct stability studies under accelerated conditions (40°C/75% RH) for 4 weeks .
Advanced Research Questions
Q. How does the electronic structure of 2-Propenal, 3-[4-(1-methylethyl)phenyl]- influence its reactivity?
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map the electron density of the α,β-unsaturated system. The electron-withdrawing aldehyde group increases electrophilicity at the β-carbon, making it reactive toward nucleophiles (e.g., Michael additions) .
- Experimental Validation : React with amines (e.g., benzylamine) to form Schiff bases, monitored via H NMR disappearance of the aldehyde proton .
Q. What are the regulatory implications of using this compound in new applications?
- EPA Compliance : Under 40 CFR §721.10823, this compound is subject to Significant New Use Rules (SNURs) . Researchers must report activities beyond listed uses (e.g., novel polymerization or biomedical applications) to the EPA. Include toxicity data (e.g., Ames test) in premanufacture notices (PMNs) .
Q. How can this compound be applied in drug discovery or receptor studies?
- Biological Screening : Use surface plasmon resonance (SPR) or fluorescence polarization assays to test interactions with G-protein-coupled receptors (GPCRs). The 4-isopropylphenyl group may mimic hydrophobic pharmacophores in ligands targeting aryl hydrocarbon receptors (AhR) .
- Derivatization : Synthesize hydrazone or oxime derivatives to enhance bioavailability. Evaluate cytotoxicity in HEK293 or HepG2 cell lines .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Discrepancies in aromatic splitting patterns may arise from solvent effects (CDCl vs. DMSO-d) .
- Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to confirm reproducibility. Publish raw spectral data in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
